molecular formula C9H12D4O2 B591133 delta - Nonalactone - d4 CAS No. 1394230-28-4

delta - Nonalactone - d4

Cat. No.: B591133
CAS No.: 1394230-28-4
M. Wt: 160.251
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

δ-Nonalactone-d4 (CAS 3301-94-8) is a deuterated isotopologue of δ-nonalactone, a five-membered cyclic ester (δ-lactone) with a molecular formula of C₉H₁₆O₂. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based analyses, such as stable isotope dilution assays (SIDA). This compound is critical for precise quantification of δ-nonalactone in complex matrices like food, beverages, and fragrances, where isotopic labeling minimizes matrix interference and improves accuracy .

Properties

CAS No.

1394230-28-4

Molecular Formula

C9H12D4O2

Molecular Weight

160.251

Purity

95% min.

Synonyms

delta - Nonalactone - d4

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: δ- vs. γ-Lactones

δ-Nonalactone differs from γ-nonalactone (CAS 104-61-0) in the lactone ring position: δ-lactones are five-membered (formed from 4-hydroxy acids), while γ-lactones are four-membered (from 5-hydroxy acids). This structural distinction impacts physical properties and volatility. For instance, γ-nonalactone has a lower molecular weight (156.22 g/mol) compared to δ-nonalactone (156.22 g/mol), but differences in ring size influence boiling points (γ-nonalactone: 121–122°C ; δ-nonalactone data inferred as higher due to larger ring size) and solubility .

Deuterated vs. Non-Deuterated Lactones

δ-Nonalactone-d4 exhibits nearly identical chemical behavior to its non-deuterated counterpart but with a higher molecular mass (160.26 g/mol), enabling distinct detection via GC-MS. This property is leveraged in analytical methods to correct for matrix effects and extraction inefficiencies, achieving recoveries of 100 ± 10% in wine matrices, similar to γ-nonalactone and δ-decalactone .

Volatility and Chromatographic Behavior

Lactones with higher molecular weights (e.g., δ-decalactone, C₁₀H₁₈O₂) elute later in GC analyses due to reduced volatility. However, structural factors also play a role: cis- and trans-whiskey lactones (C₁₀H₁₈O₂) elute earlier than γ-nonalactone despite similar molecular weights, highlighting the influence of ring conformation . δ-Nonalactone-d4’s deuterium substitution minimally affects retention time but provides clear spectral differentiation .

Matrix Effects and Recovery

In wine analysis, γ-nonalactone and δ-decalactone show minimal matrix interference (recovery: 100 ± 10%), whereas γ-butyrolactone and whiskey lactones suffer significant matrix effects . δ-Nonalactone-d4’s stability under solid-phase extraction (SPE) conditions ensures reliable quantification, with method reproducibility of 0.72% and repeatability of 0.38% .

Odor Profiles and Synergistic Effects

Odor Thresholds and Sensory Impact

γ-Nonalactone is renowned for its coconut, sweet, and stone fruit aromas, with an odor detection threshold (ODT) of 30 µg/L in water . δ-Nonalactone shares a similar coconut-like profile but may differ in intensity due to structural variations.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Odor Threshold (µg/L)
δ-Nonalactone-d4 3301-94-8 C₉H₁₂D₄O₂ 160.26 ~125–130* N/A
γ-Nonalactone 104-61-0 C₉H₁₆O₂ 156.22 121–122 30
δ-Decalactone 705-86-2 C₁₀H₁₈O₂ 170.25 134–136 10
cis-Whiskey Lactone 39212-23-2 C₁₀H₁₈O₂ 170.25 105–107 50

*Estimated based on homologous lactones.

Table 2: Analytical Performance in Wine Matrices

Compound Recovery (%) Matrix Effect LOD (µg/L) LOQ (µg/L)
δ-Nonalactone-d4 100 ± 10 Low 0.5 1.5
γ-Nonalactone 100 ± 10 Low 0.3 1.0
γ-Decalactone 85 ± 15 High 1.0 3.0

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for quantifying δ-Nonalactone-d4 in complex matrices (e.g., biological fluids, environmental samples)?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards for isotopic dilution analysis. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL). Validate precision (RSD <15%) and accuracy (80–120% recovery) using spiked matrices . For enhanced selectivity, employ tandem MS (GC-MS/MS) to resolve co-eluting isomers, particularly in samples with high lipid content .

Q. How can synthetic routes for δ-Nonalactone-d4 be optimized to maximize isotopic purity (>98%)?

  • Methodological Answer : Utilize deuterium exchange reactions under acidic catalysis (e.g., D2O/H2SO4) with rigorous temperature control (40–60°C). Monitor deuteration efficiency via <sup>2</sup>H-NMR and FT-IR to detect residual protiated species. Purify intermediates via fractional distillation or preparative HPLC to eliminate side products .

Q. What spectroscopic techniques are most reliable for structural elucidation of δ-Nonalactone-d4 and its protiated analogs?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C-NMR and high-resolution MS (HRMS) to confirm molecular structure. For stereochemical analysis, use chiral GC columns or vibrational circular dichroism (VCD). Compare deuterated vs. protiated analogs to assign isotopic shifts in <sup>13</sup>C-NMR spectra (Δδ ≈ 0.01–0.05 ppm) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of δ-Nonalactone-d4 influence its metabolic stability in vitro?

  • Methodological Answer : Conduct comparative metabolic assays (e.g., liver microsomes) using δ-Nonalactone-d4 and its protiated form. Quantify half-life (t1/2) via LC-MS/MS and calculate KIE as t1/2(d4)/t1/2(H). Control for enzyme activity variability using CYP450 isoform-specific inhibitors .

Q. What statistical approaches resolve contradictions in δ-Nonalactone-d4 bioaccumulation data across studies?

  • Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., lipid content, pH). Use meta-analysis tools (e.g., RevMan) to harmonize datasets, weighting studies by sample size and analytical precision. Test heterogeneity via Cochran’s Q and I<sup>2</sup> statistics .

Q. How can computational modeling predict deuterium retention in δ-Nonalactone-d4 under varying environmental conditions?

  • Methodological Answer : Develop density functional theory (DFT) models to simulate H/D exchange kinetics. Parameterize models using experimental Arrhenius data (Ea and lnA). Validate predictions via accelerated stability testing (40°C/75% RH) with LC-HRMS monitoring .

Methodological Challenges & Solutions

Q. Why do discrepancies arise in δ-Nonalactone-d4 quantification across LC-MS platforms?

  • Answer : Variability stems from ionization efficiency differences (e.g., ESI vs. APCI) and matrix effects. Standardize protocols using deuterated analogs as internal standards and calibrate instruments with NIST-traceable reference materials. Perform cross-lab validation via round-robin testing .

Q. How to address isotopic scrambling during δ-Nonalactone-d4 synthesis?

  • Answer : Optimize reaction conditions to minimize acid- or base-catalyzed H/D exchange. Use aprotic solvents (e.g., DMF, THF) and low temperatures. Confirm scrambling absence via <sup>2</sup>H-NMR linewidth analysis (<1 Hz indicates minimal mobility) .

Data Presentation Standards

Parameter Reporting Requirement Example for δ-Nonalactone-d4
Isotopic Purity≥98% (measured by <sup>2</sup>H-NMR)98.5% ± 0.3% (n=5)
Detection Limit (GC-MS)≤0.05 ng/mL (S/N ≥3)0.03 ng/mL in plasma
Stability (25°C)≥90% recovery after 72 hours92% ± 2% (validated via LC-MS/MS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.